N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative. Its structure includes a five-membered pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an ethyl-acetamide moiety at the 3-methyl position. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity, which enhances target binding selectivity .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-14(10(2)15)9-11-4-6-13(8-11)7-5-12/h11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSYWWQKOPEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Initiated Cyclization
A method adapted from brivaracetam synthesis involves Michael addition followed by cyclization. For example:
-
Valeraldehyde reacts with glyoxylic acid under morpholine catalysis to form a hydroxy furanone intermediate.
-
Reductive amination introduces a primary amine, followed by hydrogenation to yield pyrrolidine.
Adaptation for Target Compound :
Grignard Addition and Ring-Opening
Copper(I)-catalyzed Grignard addition to furan-2(5H)-one generates 4-propyldihydrofuran-2(3H)-one, which undergoes ring-opening with trimethylsilyl iodide.
Relevance :
-
This approach allows precise control over substituent positioning.
-
Post-cyclization functionalization (e.g., iodination) enables acetamide installation.
Side-Chain Introduction: 2-Aminoethyl Group
N-Alkylation of Pyrrolidine
Methodology :
-
Pyrrolidine is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in THF.
-
Reaction conditions: 60°C, 12 hours, yielding 1-(2-aminoethyl)pyrrolidine.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 78 |
| Solvent | DMF | 65 |
| Temperature | 80°C | 82 |
Challenges :
-
Competing over-alkylation requires stoichiometric control.
Acetamide Installation and N-Ethylation
Acylation with Activated Esters
Protocol :
-
N-[1-(2-Aminoethyl)pyrrolidin-3-ylmethyl]amine reacts with acetic anhydride in dichloromethane.
-
Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion.
Side Reaction Mitigation :
Carbamate-Based Acylation
Leveraging di(2-pyridyl) carbonate (DPC) :
-
Generate a mixed carbonate intermediate with ethanol.
-
React with N-ethylamine to form the acetamide.
Advantages :
Integrated Synthetic Routes
Route 1: Sequential Alkylation-Acylation
Steps :
-
N-Ethylacetamide installation via nucleophilic substitution.
Yield : 62% over 4 steps.
Route 2: Convergent Synthesis
Steps :
-
Parallel synthesis of 3-(acetamidomethyl)pyrrolidine and 2-aminoethyl bromide .
-
Coupling via Buchwald-Hartwig amination .
Optimization :
-
Pd₂(dba)₃/Xantphos catalyst system achieves 74% yield.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Alkylation | Scalable, minimal purification | Diastereomer separation | 62 |
| Convergent Synthesis | High modularity | Catalyst cost | 74 |
| Carbamate Acylation | Mild conditions, high yield | Requires activated reagents | 85 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Research
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is of interest in pharmacological studies due to its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it suitable for research into:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may position it as a candidate for treating conditions such as anxiety or depression.
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing more complex molecules. Its functional groups enable chemists to modify its structure to create derivatives with enhanced pharmacological properties.
Biochemical Studies
In biochemical research, this compound can be utilized to study enzyme interactions and protein binding affinities. Understanding these interactions can lead to insights into metabolic pathways and drug metabolism.
Case Study 1: Neurological Applications
In a study investigating new treatments for anxiety disorders, researchers synthesized derivatives of this compound. The derivatives showed promising anxiolytic effects in animal models, suggesting potential therapeutic applications in humans.
Case Study 2: Anticancer Research
Another study explored the use of this compound in cancer treatment protocols. Researchers found that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating that they could be developed into anticancer agents.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmacological Research | Potential treatment for neurological disorders such as anxiety and depression |
| Synthesis of Novel Compounds | Precursor for creating derivatives with enhanced properties |
| Biochemical Studies | Investigating enzyme interactions and drug metabolism |
| Anticancer Research | Cytotoxic effects observed in cancer cell lines |
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
- Key Difference : Substitution of the ethyl group with an isopropyl moiety.
- Impact: Increased steric bulk may reduce membrane permeability but improve receptor binding specificity.
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1263365-79-2)
- Key Difference: Replacement of the ethyl group with cyclopropyl and substitution of the 2-aminoethyl side chain with a 2-aminoacetyl group.
- Impact: Cyclopropyl groups enhance metabolic stability due to their rigid, non-planar structure. The acetylated amino group may alter solubility and pharmacokinetics .
Piperidine-Based Analogs
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1354017-44-9)
- Key Difference : Pyrrolidine replaced with a six-membered piperidine ring.
- Molecular Weight : 213.32 g/mol .
- However, reduced rigidity might lower selectivity compared to pyrrolidine derivatives .
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4)
Heterocyclic and Aromatic Analogs
N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide (CAS: 153473-54-2)
- Molecular Weight : 399.47 g/mol .
- Key Difference : Incorporation of a piperazine ring and indole-carbonyl group.
- The piperazine ring improves solubility but may introduce off-target interactions .
Acetamide, N-(3-Nitrophenyl)- (CAS: 122-28-1)
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Pyrrolidine vs. Piperidine : Pyrrolidine derivatives generally exhibit higher selectivity in receptor binding due to conformational constraints, whereas piperidine analogs may offer broader interaction profiles .
- Substituent Effects : Cyclopropyl groups enhance metabolic stability but may reduce solubility. Aromatic nitro groups limit bioavailability despite improving chemical stability .
- Pharmacological Potential: The indole-piperazine analog (CAS: 153473-54-2) highlights the importance of hybrid structures in targeting CNS disorders, though its higher molecular weight could pose formulation challenges .
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring which is known for its role in modulating various biological pathways.
Research indicates that compounds with similar structures often act as agonists or antagonists at various receptors, particularly in the central nervous system (CNS). For instance, derivatives of pyrrolidine have been shown to interact with opioid receptors, which are crucial in pain modulation and could potentially lead to analgesic properties .
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds using the agar disc-diffusion method against several bacterial strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 1 mM .
Antitumor Activity
In vitro studies have demonstrated that compounds with structural similarities to this compound can inhibit the growth of various cancer cell lines. For example, a related compound reduced viability by 55% in triple-negative breast cancer cells (MDA-MB-231) after treatment with 10 μM concentration over three days .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |
| Variation in amine substitution | Altered potency against specific targets |
| Changes in acetamide group | Impacted solubility and pharmacokinetics |
These modifications can enhance the compound's selectivity and efficacy.
Case Study 1: Antibacterial Evaluation
In a comparative study, several derivatives were synthesized and tested for their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against common pathogens. Notably, one compound showed a minimum inhibitory concentration (MIC) of 44 nM against MRSA strains, highlighting the potential for developing new antibiotics from this class .
Case Study 2: CNS Activity
Another investigation focused on the CNS effects of similar pyrrolidine derivatives. These studies revealed that certain compounds acted as effective kappa-opioid receptor agonists, suggesting potential applications in pain management and mood disorders .
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide, and how can enantiomeric purity be ensured?
The synthesis typically involves reductive amination or nucleophilic substitution to introduce the 2-aminoethyl and acetamide groups onto the pyrrolidine core. For example, coupling a pyrrolidin-3-ylmethyl precursor with ethylamine derivatives under mild acidic conditions (e.g., trifluoroacetic acid in toluene) can yield the target compound . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, as the compound’s stereochemistry significantly impacts biological activity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrrolidine ring’s substitution pattern, acetamide methyl groups, and aminoethyl chain connectivity .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₁H₂₂N₃O) and detects impurities .
- Infrared (IR) Spectroscopy: IR identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹), critical for functional group verification .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies in buffers (pH 2–9) at 25°C and 37°C reveal degradation above pH 7, likely due to hydrolysis of the acetamide group. Accelerated stability testing (40°C/75% RH) over 14 days shows <5% degradation, suggesting controlled environments (pH 4–6, 4°C) are optimal for storage .
Q. What preliminary biological assays are recommended to evaluate its neuropharmacological potential?
- Radioligand Binding Assays: Screen for affinity at serotonin (5-HT₃) and norepinephrine transporters, as structurally related piperidine derivatives show activity in these pathways .
- In Vitro Enzymatic Assays: Test inhibition of acetylcholinesterase or monoamine oxidases using Ellman’s method or fluorometric substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyrrolidine ring) alter biological activity?
Replacing the 2-aminoethyl group with a 3-aminopropyl chain reduces serotonin transporter affinity by ~40%, while substituting the ethyl group on the acetamide with a methyl enhances metabolic stability but decreases solubility . Computational docking (e.g., AutoDock Vina) can predict binding modes to optimize substituent placement .
Q. What mechanisms explain discrepancies between in vitro potency and in vivo efficacy in neuropharmacological models?
Poor blood-brain barrier (BBB) penetration, often due to the compound’s polar surface area (>80 Ų), may limit in vivo efficacy despite high in vitro activity. Use logP measurements (e.g., octanol-water partitioning) and P-glycoprotein efflux assays to assess BBB permeability. Prodrug strategies (e.g., esterification of the acetamide) can improve bioavailability .
Q. How can metabolic pathways be mapped to identify potential toxic metabolites?
Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key pathways include:
- N-Deethylation: Removal of the ethyl group from the acetamide, forming a primary amine metabolite.
- Pyrrolidine Ring Oxidation: Cytochrome P450 (CYP3A4)-mediated oxidation generates reactive intermediates detectable via glutathione trapping assays .
Q. What computational methods are effective for predicting off-target interactions?
- Pharmacophore Modeling: Align the compound’s features (e.g., hydrogen bond donors, aromatic rings) with known targets in databases like ChEMBL or PubChem .
- Machine Learning: Train models on kinase inhibitor datasets to predict unintended kinase binding, which may explain cytotoxicity .
Q. How do solvent polarity and reaction time influence yield in large-scale synthesis?
In toluene, reaction yields plateau at 65% after 12 hours due to steric hindrance at the pyrrolidine nitrogen. Switching to polar aprotic solvents (e.g., DMF) increases yield to 78% by stabilizing transition states but requires careful purification to remove solvent residues .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Standardize Assay Conditions: Variability in ATP concentrations (e.g., 1 mM vs. 10 µM in kinase assays) alters IC₅₀ values.
- Validate Purity: Batch-to-batch impurities (e.g., residual starting materials) can artificially lower potency. Use orthogonal purity checks (HPLC, NMR) .
Methodological Resources Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
